Cas no 2171755-38-5 (1-2-(3-aminopropoxy)ethylazetidine-2-carboxamide)

1-2-(3-aminopropoxy)ethylazetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-2-(3-aminopropoxy)ethylazetidine-2-carboxamide
- 1-[2-(3-aminopropoxy)ethyl]azetidine-2-carboxamide
- 2171755-38-5
- EN300-1281018
-
- インチ: 1S/C9H19N3O2/c10-3-1-6-14-7-5-12-4-2-8(12)9(11)13/h8H,1-7,10H2,(H2,11,13)
- InChIKey: TXBPASXHFJCWDL-UHFFFAOYSA-N
- ほほえんだ: O(CCCN)CCN1CCC1C(N)=O
計算された属性
- せいみつぶんしりょう: 201.147726857g/mol
- どういたいしつりょう: 201.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
1-2-(3-aminopropoxy)ethylazetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281018-50mg |
1-[2-(3-aminopropoxy)ethyl]azetidine-2-carboxamide |
2171755-38-5 | 50mg |
$1247.0 | 2023-10-01 | ||
Enamine | EN300-1281018-250mg |
1-[2-(3-aminopropoxy)ethyl]azetidine-2-carboxamide |
2171755-38-5 | 250mg |
$1366.0 | 2023-10-01 | ||
Enamine | EN300-1281018-1.0g |
1-[2-(3-aminopropoxy)ethyl]azetidine-2-carboxamide |
2171755-38-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1281018-500mg |
1-[2-(3-aminopropoxy)ethyl]azetidine-2-carboxamide |
2171755-38-5 | 500mg |
$1426.0 | 2023-10-01 | ||
Enamine | EN300-1281018-1000mg |
1-[2-(3-aminopropoxy)ethyl]azetidine-2-carboxamide |
2171755-38-5 | 1000mg |
$1485.0 | 2023-10-01 | ||
Enamine | EN300-1281018-10000mg |
1-[2-(3-aminopropoxy)ethyl]azetidine-2-carboxamide |
2171755-38-5 | 10000mg |
$6390.0 | 2023-10-01 | ||
Enamine | EN300-1281018-2500mg |
1-[2-(3-aminopropoxy)ethyl]azetidine-2-carboxamide |
2171755-38-5 | 2500mg |
$2912.0 | 2023-10-01 | ||
Enamine | EN300-1281018-5000mg |
1-[2-(3-aminopropoxy)ethyl]azetidine-2-carboxamide |
2171755-38-5 | 5000mg |
$4309.0 | 2023-10-01 | ||
Enamine | EN300-1281018-100mg |
1-[2-(3-aminopropoxy)ethyl]azetidine-2-carboxamide |
2171755-38-5 | 100mg |
$1307.0 | 2023-10-01 |
1-2-(3-aminopropoxy)ethylazetidine-2-carboxamide 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
1-2-(3-aminopropoxy)ethylazetidine-2-carboxamideに関する追加情報
Compound CAS No. 2171755-38-5: 1-(2-(3-Aminopropoxy)ethyl)azetidine-2-carboxamide
The compound with CAS No. 2171755-38-5, commonly referred to as 1-(2-(3-Aminopropoxy)ethyl)azetidine-2-carboxamide, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom, making them unique compared to other cyclic amides such as lactams. The azetidine ring in this molecule is further substituted with a carboxamide group and an ethyl chain that terminates with a propoxyamine moiety, giving it a diverse functional group composition that contributes to its versatile chemical properties.
Recent studies have highlighted the potential of 1-(2-(3-Aminopropoxy)ethyl)azetidine-2-carboxamide as a promising candidate in drug discovery, particularly in the development of novel therapeutic agents for neurodegenerative diseases and cancer. The molecule's structure allows for interactions with various biological targets, including enzymes, receptors, and ion channels, making it a valuable tool for exploring new treatment modalities. For instance, research has demonstrated that this compound exhibits potent inhibitory activity against certain proteases involved in Alzheimer's disease progression, suggesting its potential role in mitigating cognitive decline.
The synthesis of 1-(2-(3-Aminopropoxy)ethyl)azetidine-2-carboxamide involves a multi-step process that combines principles from organic synthesis and peptide chemistry. Key steps include the formation of the azetidine ring through cyclization reactions and the subsequent functionalization of the nitrogen atom to introduce the propoxyamine side chain. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic asymmetric synthesis, has significantly improved the efficiency and scalability of this process. These advancements have enabled researchers to explore the compound's pharmacokinetic properties more thoroughly, paving the way for preclinical studies.
In terms of biological activity, 1-(2-(3-Aminopropoxy)ethyl)azetidine-2-carboxamide has shown remarkable selectivity towards specific molecular targets. For example, studies have revealed its ability to modulate ion channels associated with pain perception, making it a potential candidate for developing analgesics with reduced side effects. Additionally, its interaction with neurotransmitter transporters has been investigated, offering insights into its potential role in treating mood disorders such as depression and anxiety.
The structural flexibility of 1-(2-(3-Aminopropoxy)ethyl)azetidine-2-carboxamide also lends itself well to further chemical modifications. Researchers have explored substituent variations on both the azetidine ring and the propoxyamine side chain to optimize pharmacokinetic profiles and enhance bioavailability. These modifications have led to derivatives with improved solubility and reduced toxicity, bringing them closer to clinical application.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the compound's structure and purity. High-resolution mass spectrometry (HRMS) has provided precise molecular weight measurements, while nuclear magnetic resonance (NMR) spectroscopy has offered detailed insights into its conformational dynamics. These analyses are crucial for ensuring the reliability of experimental results and maintaining quality control during large-scale synthesis.
In conclusion, 1-(2-(3-Aminopropoxy)ethyl)azetidine-2-carboxamide represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. As research continues to uncover its full potential, this compound holds promise for addressing unmet medical needs across multiple therapeutic areas. Its development underscores the importance of innovative synthetic strategies and rigorous biological evaluation in advancing drug discovery efforts.
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